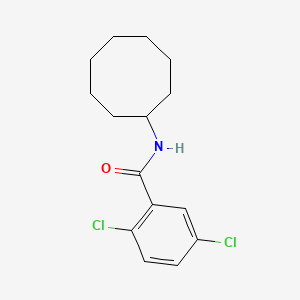
1-(2-Methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone is an organic compound characterized by the presence of methoxy and methylphenyl groups attached to a sulfonylethanone backbone
Métodos De Preparación
The synthesis of 1-(2-Methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone typically involves the reaction of 2-methoxyphenyl and 4-methylphenyl sulfonyl chloride with ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonylethanone linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-(2-Methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylphenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone involves its interaction with specific molecular targets and pathways. The methoxy and methylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The sulfonyl group plays a crucial role in its chemical reactivity and biological activity.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone can be compared with similar compounds such as:
1-(2-Methoxyphenyl)-2-phenylsulfonylethanone: Lacks the methyl group, which may affect its chemical and biological properties.
1-(2-Hydroxyphenyl)-2-(4-methylphenyl)sulfonylethanone: The presence of a hydroxy group instead of a methoxy group can significantly alter its reactivity and applications.
1-(2-Methoxyphenyl)-2-(4-chlorophenyl)sulfonylethanone: The substitution of a chlorine atom can enhance its antimicrobial properties but may also increase toxicity.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-12-7-9-13(10-8-12)21(18,19)11-15(17)14-5-3-4-6-16(14)20-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOFIBUOBMFQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788950.png)
![methyl 2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5788958.png)

![3-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5788968.png)
![2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B5788978.png)
![1-benzyl-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine](/img/structure/B5788982.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5788985.png)


![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one](/img/structure/B5789011.png)
![N-[(2-chlorophenyl)methyl]-2-phenylbenzamide](/img/structure/B5789028.png)
![3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5789031.png)
![(4-FLUOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5789035.png)

